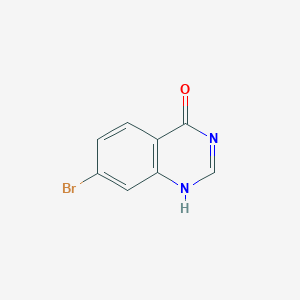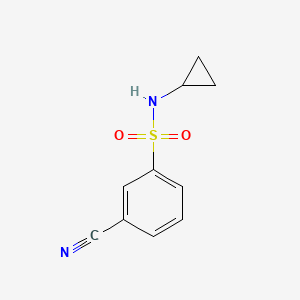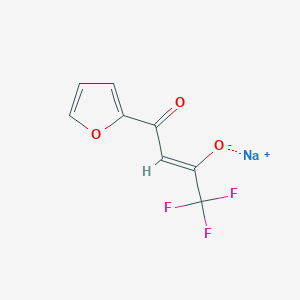
Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group, a furan ring, and a sodium ion, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-ene with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group or the furan ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and solvents like DMSO or THF.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and furan ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 1,1,1-trifluoro-4-methoxybut-3-en-2-one
- Sodium 1,1,1-trifluoro-4-(thiophen-2-yl)-4-oxobut-2-en-2-olate
- Sodium 1,1,1-trifluoro-4-(pyridin-2-yl)-4-oxobut-2-en-2-olate
Uniqueness
Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate is unique due to its specific combination of a trifluoromethyl group and a furan ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1173466-55-1 |
|---|---|
Molekularformel |
C8H4F3NaO3 |
Molekulargewicht |
228.10 g/mol |
IUPAC-Name |
sodium;1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C8H5F3O3.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1 |
InChI-Schlüssel |
YPWUQPRFGIEYOL-UHFFFAOYSA-M |
SMILES |
C1=COC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Isomerische SMILES |
C1=COC(=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+] |
Kanonische SMILES |
C1=COC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


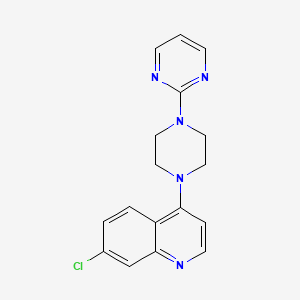
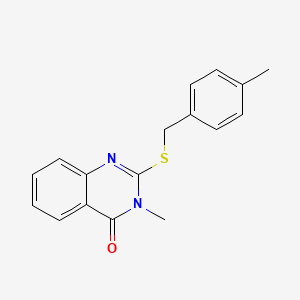
![sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7806159.png)
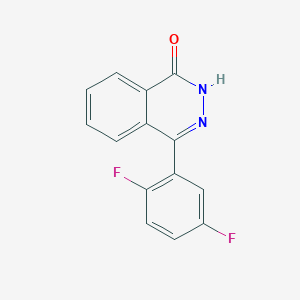
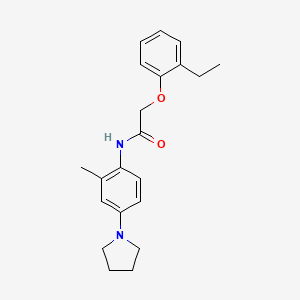
![4-[(4-Bromophenyl)methoxy]quinazoline](/img/structure/B7806201.png)
![(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B7806203.png)
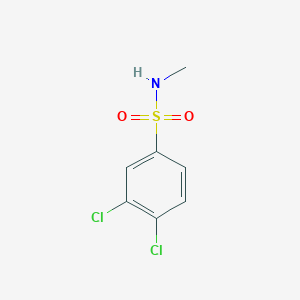
![methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B7806211.png)
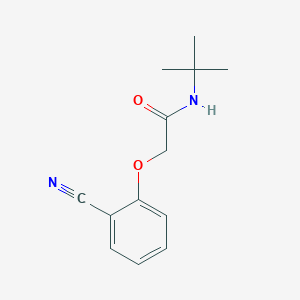
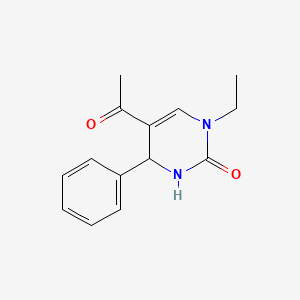
![(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate](/img/structure/B7806236.png)
